nirA protein - 144590-66-9

nirA protein

Catalog Number: EVT-1518432
CAS Number: 144590-66-9
Molecular Formula: C22H42O10S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

NirA proteins are classified as transcription factors that specifically respond to nitrate levels in the environment. They are primarily found in fungi, where they regulate the expression of genes involved in nitrogen metabolism. In Aspergillus nidulans, NirA accumulates in the nucleus upon nitrate induction, highlighting its regulatory role in response to nitrogen availability . In Thermosynechococcus elongatus, different forms of NirA have been observed depending on the nitrogen source, indicating a complex regulation system based on environmental conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of NirA can be analyzed through various methods, including molecular cloning and expression studies. For instance, in Thermosynechococcus elongatus, NirA was cloned into an expression vector to produce His-tagged NirA for purification purposes. The purification process involved affinity chromatography using Ni2+-chelating Sepharose Fast-Flow columns, followed by elution with imidazole gradients . The protein's expression was quantified using techniques such as SDS-PAGE and Western blotting to confirm the presence of both full-length and truncated forms of NirA, depending on the nitrogen source used during growth .

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

NirA participates in various biochemical reactions related to nitrogen metabolism. Its primary function involves binding to promoter regions of genes encoding nitrate reductase and nitrite reductase, activating their transcription in response to nitrate presence. This regulatory mechanism is influenced by nitrogen sources; for example, when ammonium is available, NirA's activity can be repressed due to competitive interactions with other regulatory proteins like AreA .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NirA protein exhibits several notable physical properties:

  • Molecular Weight: Approximately 58 kDa for the full-length protein.
  • Isoforms: Two forms have been identified: a full-length version (58 kDa) and a truncated version (44 kDa), with expression levels varying based on nitrogen source availability.
  • Stability: The stability of NirA can be influenced by post-translational modifications that occur under different growth conditions .

Chemical properties include its ability to bind metal ions due to its zinc finger motif, which is critical for its function as a transcription factor.

Applications

Scientific Uses

NirA proteins have significant applications in scientific research focused on nitrogen metabolism and plant biology. They are essential for understanding how organisms adapt to varying nitrogen sources, which has implications for agricultural practices aimed at optimizing fertilizer use. Additionally, studies on NirA can provide insights into genetic engineering approaches for enhancing nitrogen use efficiency in crops . Furthermore, understanding NirA's regulatory mechanisms could lead to advancements in biotechnology related to biofertilizers or bioremediation strategies involving nitrogen compounds.

Structural Biology of NirA Protein

Domain Architecture and Functional Motifs

Zinc Finger DNA-Binding Domain (GAL4-Type) in Fungal NirA

Fungal NirA proteins, exemplified by Aspergillus nidulans, feature a C₂H₂-type zinc finger domain critical for DNA recognition. This domain specifically binds to promoter sequences of nitrogen-metabolizing genes via the consensus motif 5'-WGATAR-3'. Structural studies reveal that the zinc finger comprises two β-strands and an α-helix stabilized by a central Zn²⁺ ion coordinated by cysteine and histidine residues (Cys-X₂-Cys-X₁₇-His-X₃-His). The α-helix inserts into the DNA major groove, where conserved arginine and lysine residues form hydrogen bonds with guanine bases. Despite high sequence specificity, the isolated zinc finger domain exhibits weak affinity (Kd ~1 μM), implying that flanking regions enhance binding in vivo [7]. Limited proteolysis experiments identified a protease-resistant minimal DNA-binding domain (residues 469–876) that retains functionality, confirming the presence of auxiliary regulatory sequences beyond the canonical zinc finger [7].

Siroheme and [Fe₄-S₄] Cofactor-Binding Domains in Bacterial NirA

Bacterial NirA adopts a distinct three-domain architecture centered around metallocofactor chemistry. Mycobacterium tuberculosis NirA (555 residues) folds into a trilobal structure with the active site at the domain interfaces. Key features include:

  • Domain 1: Comprises two ferredoxin-like subdomains with pseudo-2-fold symmetry, housing the [Fe₄-S₄] cluster.
  • Domains 2 and 3: Share a conserved α/β fold unique to sulfite/nitrite reductases, embedding the siroheme cofactor.The siroheme and [Fe₄-S₄] cluster are positioned <4 Å apart, enabling direct electron transfer during sulfite reduction. The siroheme iron coordinates sulfite via its free axial position, while the [Fe₄-S₄] cluster accepts electrons from an external ferredoxin donor bound near Domain 1. Structural alignment with E. coli sulfite reductase suggests conserved electron transfer pathways despite differing physiological donors [3] [4] [6].

Table 1: Cofactor-Binding Motifs in Bacterial NirA Proteins

CofactorLigand ResiduesFunctionStructural Feature
[Fe₄-S₄] clusterCys139, Cys145, Cys152, Cys155 (Mtb)Electron transfer from ferredoxinDomain 1 ferredoxin-like fold
SirohemeTyr69, Arg153, His440 (Mtb)Substrate binding/reductionCovalently linked to Tyr69-Cys161 bond

Acidic Activation and Proline-Rich Regulatory Regions

Fungal NirA proteins possess intrinsically disordered regions (IDRs) that regulate transcriptional activation. The C-terminus of A. nidulans NirA contains:

  • Acidic patches (e.g., residues 780–800) with conserved aspartate/glutamate clusters that recruit basal transcription machinery.
  • Proline-rich motifs (e.g., PPVEPP) implicated in protein-protein interactions with signaling kinases.These IDRs undergo disorder-to-order transitions upon phosphorylation, facilitating nuclear translocation and promoter binding. Mutational studies confirm that deletion of acidic segments abolishes nitrogen starvation responses without affecting DNA-binding capacity, underscoring their role in transactivation [7] [9].

Unique Structural Features

Covalent Cys-Tyr Bond in Mycobacterium tuberculosis NirA Active Site

A rare covalent thioether bond between Tyr69 and Cys161 side chains characterizes the active site of M. tuberculosis NirA (PDB: 1ZJ8). This bond positions Tyr69 within hydrogen-bonding distance of the siroheme, facilitating proton transfer during sulfite reduction. Key evidence includes:

  • Mutagenesis: Y69F or C161A mutants show <5% residual activity, confirming catalytic indispensability.
  • Structural analysis: The bond constrains the siroheme pocket, optimizing substrate orientation. A sequence fingerprint (Tyr-X91-Cys) distinguishes ferredoxin-dependent sulfite reductases like NirA from NADPH-dependent homologs [3] [4] [6].

Table 2: Catalytic Features of the Tyr69-Cys161 Bond in Mtb NirA

PropertyWild-Type NirAY69F MutantC161A Mutant
Specific activity (μmol·min⁻¹·mg⁻¹)18.70.90.7
Km sulfite (mM)0.251.82.1
Covalent bond distance1.8 ÅN/AN/A

Intron-Exon Organization in Fungal nirA Genes

Fungal nirA genes exhibit evolutionarily conserved intron-exon architectures that correlate with functional domains:

  • Aspergillus nidulans: 9 exons, with the zinc finger encoded by exons 6–7.
  • Penicillium chrysogenum: 10 exons, with acidic activation domains split across exons 8–9.Exon shuffling events have generated isoform diversity, particularly in regulatory regions. For example, alternative splicing in A. nidulans produces truncated variants lacking activation domains, potentially fine-tuning nitrogen-responsive transcription. Phase 1 introns dominate (75%), permitting modular recombination without disrupting coding frames [7].

The structural diversity of NirA proteins underscores adaptive specialization: fungi leverage zinc fingers and disordered regions for transcriptional control, while bacteria employ covalent bonds and metallocofactors for redox catalysis. These insights may guide the design of NirA inhibitors for tuberculosis therapeutics.

Properties

CAS Number

144590-66-9

Product Name

nirA protein

Molecular Formula

C22H42O10S

Synonyms

nirA protein

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